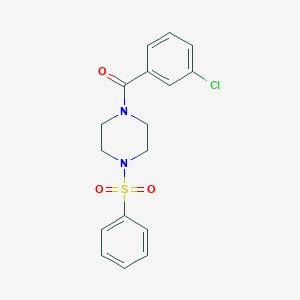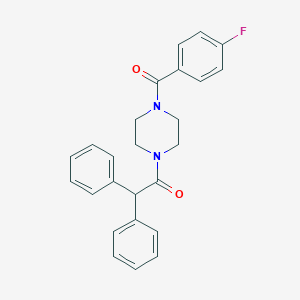
1-(2-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a piperazine derivative with a fluorobenzoyl group and a methylbenzyl group.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine is not fully understood, but it is believed to be related to its ability to interact with various receptors in the brain and other tissues. The compound has been shown to bind to serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. It has also been found to interact with dopamine receptors, which play a role in the regulation of movement, motivation, and reward.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have antiviral activity against several viruses, including hepatitis B virus and human immunodeficiency virus (HIV). Moreover, the compound has been found to have antidepressant effects by increasing the levels of neurotransmitters such as serotonin and dopamine in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine in lab experiments is its high potency and specificity. The compound has been found to have a high affinity for its target receptors, which makes it an effective tool for studying their functions. However, one of the limitations of using the compound is its potential toxicity. The compound has been shown to have cytotoxic effects on healthy cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 1-(2-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine. One direction is to further investigate its potential therapeutic applications in the treatment of various diseases, including cancer and viral infections. Another direction is to study its interactions with other receptors in the brain and other tissues, which may provide insights into its mechanism of action. Additionally, future research may focus on developing analogs of the compound with improved potency and selectivity, as well as lower toxicity.
Synthesis Methods
The synthesis of 1-(2-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine involves the reaction of 2-fluorobenzoic acid with 3-methylbenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction results in the formation of the intermediate N-(2-fluorobenzoyl)-3-methylbenzylamine, which is then cyclized with piperazine in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to yield this compound.
Scientific Research Applications
1-(2-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine. The compound has been shown to have antitumor, antiviral, and antidepressant effects. In addition, it has been investigated for its potential use as a radioligand for imaging studies in the diagnosis and treatment of various diseases.
properties
Molecular Formula |
C19H21FN2O |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(2-fluorophenyl)-[4-[(3-methylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21FN2O/c1-15-5-4-6-16(13-15)14-21-9-11-22(12-10-21)19(23)17-7-2-3-8-18(17)20/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
COGMDTIVRUSFHE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B248415.png)


![1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248421.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)

![3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one](/img/structure/B248431.png)

![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone](/img/structure/B248433.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B248434.png)



